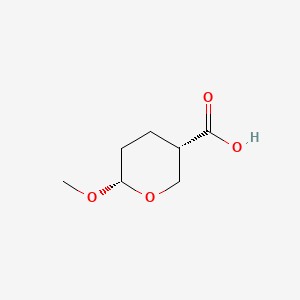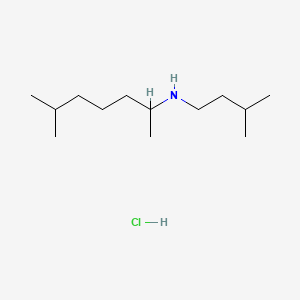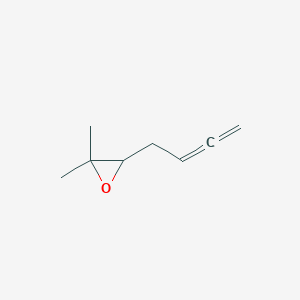
Ethyl-phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyl group and two oxygen atoms, one of which is double-bonded (P=O) and the other is a hydroxyl group (P-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-phosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of ethyl-phosphinic esters. The hydrolysis can be carried out under both acidic and basic conditions, but the use of trimethylsilyl halides is also effective in cleaving the C-O bond . Another method involves the oxidation of ethyl-phosphine with hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale hydrolysis of ethyl-phosphinic esters using acidic conditions. The reaction is typically monitored using liquid chromatography to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions
Ethyl-phosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it back to ethyl-phosphine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Phosphonic acids.
Reduction: Ethyl-phosphine.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Ethyl-phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which ethyl-phosphinic acid exerts its effects involves its ability to form strong bonds with metal ions and other molecules. This property makes it an effective ligand in coordination chemistry and a useful reagent in catalysis. In biological systems, it can mimic phosphate groups, thereby interfering with enzymatic processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: Similar structure but with two hydroxyl groups instead of one.
Phosphoric Acid: Contains three hydroxyl groups.
Phosphinic Acid: Lacks the ethyl group present in ethyl-phosphinic acid.
Uniqueness
This compound is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other phosphinic and phosphonic acids. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Properties
CAS No. |
4363-06-8 |
|---|---|
Molecular Formula |
C2H6O2P+ |
Molecular Weight |
93.04 g/mol |
IUPAC Name |
ethyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C2H5O2P/c1-2-5(3)4/h2H2,1H3/p+1 |
InChI Key |
VLCKYIRTXQOKNB-UHFFFAOYSA-O |
Canonical SMILES |
CC[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



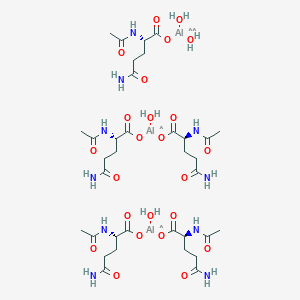
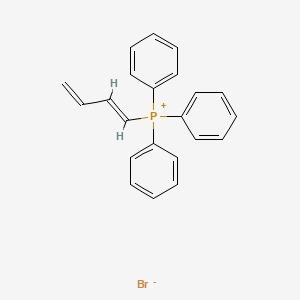
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)
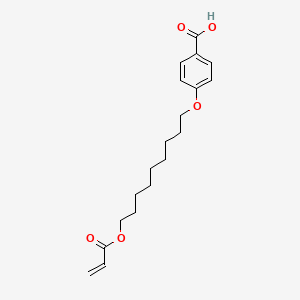

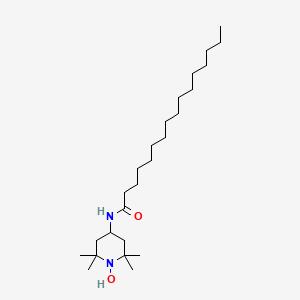
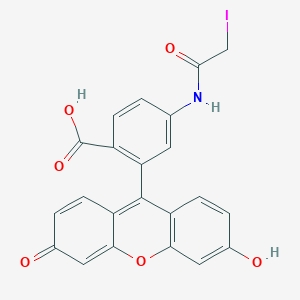

![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
